molecular formula C21H33Cl2FN2O2 B2842988 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217683-27-6

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2842988
CAS No.: 1217683-27-6
M. Wt: 435.41
InChI Key: ZUEHXBCDSRLPDG-UHFFFAOYSA-N
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Description

1-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with a unique structure that includes a bicyclic heptane ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, starting with the preparation of the bicyclic heptane ring system. This can be achieved through a Diels-Alder reaction, followed by functionalization to introduce the methoxy group. The piperazine moiety is then attached via a nucleophilic substitution reaction, and the fluorophenyl group is introduced through a coupling reaction. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization and coupling steps. Purification processes such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions would result in the replacement of specific functional groups with new ones, potentially altering the compound’s properties.

Scientific Research Applications

1-((1R,4S)-bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: Its stability and solubility make it a candidate for use in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its substrate.

    Receptor Binding: It could interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: By affecting key enzymes or receptors, the compound could alter cellular pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-N-methylbicyclo[2.2.1]heptan-2-amine: This compound shares the bicyclic heptane ring system but differs in its functional groups and overall structure.

    Other Bicyclic Heptane Derivatives:

Uniqueness

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its combination of a bicyclic heptane ring, a fluorophenyl group, and a piperazine moiety. This specific arrangement of functional groups may confer unique biological activity or chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2.2ClH/c22-19-3-5-20(6-4-19)24-9-7-23(8-10-24)13-21(25)15-26-14-18-12-16-1-2-17(18)11-16;;/h3-6,16-18,21,25H,1-2,7-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEHXBCDSRLPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=C(C=C4)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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